molecular formula C22H21NO5S2 B4018898 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate

2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate

Cat. No. B4018898
M. Wt: 443.5 g/mol
InChI Key: HAKZMIZOCQCTRU-UHFFFAOYSA-N
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Description

The synthesis and study of complex molecules like "2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate" contribute significantly to the field of organic chemistry, offering potential applications in pharmaceuticals, materials science, and as intermediates in organic syntheses.

Synthesis Analysis

The synthesis of molecules incorporating morpholine and naphthalene moieties involves multi-step organic reactions. For instance, compounds with structural similarities were synthesized through halogenated hydrocarbon amination reactions, as seen in the preparation of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, where morpholine reacts with a halogenated precursor to introduce the morpholinyl moiety into the naphthalene framework (Cai Zhi, 2010).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic and crystallographic techniques. For related compounds, structures have been elucidated using 1H NMR, IR, HRMS, and X-ray single-crystal diffraction, providing insights into the arrangement of molecular frameworks and the conformation of morpholine rings (Cai Zhi, 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitution, esterification, and cyclization, leading to the formation of complex structures. The reactivity is influenced by the presence of electron-withdrawing or electron-donating groups on the naphthalene and morpholine frameworks, affecting the outcome of reactions such as the synthesis of diphenyl(1-substituted-2-naphthyl)phosphines through nucleophilic aromatic substitution (T. Hattori et al., 1994).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. For example, the crystal structure analysis of related compounds can reveal the spatial arrangement and packing in the solid state, influencing the compound's physical properties and reactivity (Qun Zhao, 2012).

Chemical Properties Analysis

The chemical properties of such compounds are determined by functional groups, which dictate reactivity, stability, and interactions with other molecules. Studies on similar compounds have shown that the introduction of morpholine and naphthalene derivatives can lead to molecules with antibacterial activity, highlighting the potential pharmaceutical applications of these chemicals (Cai Zhi, 2010).

properties

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-26-20-9-7-18(22(29)23-10-12-27-13-11-23)15-21(20)28-30(24,25)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZMIZOCQCTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methoxy-5-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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